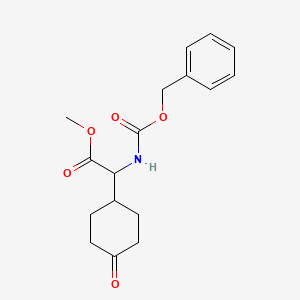
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a cyclohexyl ring with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyl chloroformate in the presence of a base such as triethylamine.
Cyclohexyl Ring Formation: The cyclohexyl ring with a ketone functional group can be synthesized through a series of reactions starting from cyclohexanone.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for the development of biologically active compounds.
Medicine: Potential use in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Applications in the production of materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C17H21NO5 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21) |
InChI-Schlüssel |
HGVUVLXXCDCOOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



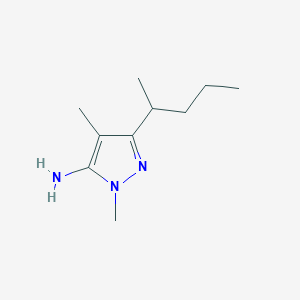

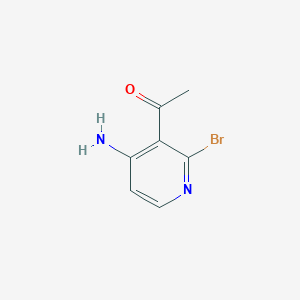


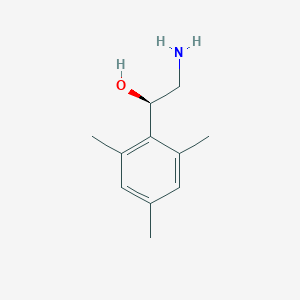


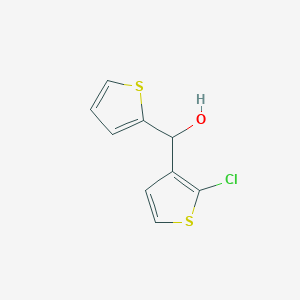


![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

